molecular formula C13H19NO B1348332 2-Cyclohexylaminomethyl-phenol CAS No. 62984-53-6

2-Cyclohexylaminomethyl-phenol

Cat. No.: B1348332
CAS No.: 62984-53-6
M. Wt: 205.3 g/mol
InChI Key: XVAKOBDEONKIIK-UHFFFAOYSA-N
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Description

2-Cyclohexylaminomethyl-phenol is an organic compound with the molecular formula C₁₃H₁₉NO It features a phenol group substituted with a cyclohexylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylaminomethyl-phenol typically involves the reaction of cyclohexylamine with formaldehyde and phenol. The process can be summarized as follows:

    Step 1: Cyclohexylamine reacts with formaldehyde to form cyclohexylaminomethyl intermediate.

    Step 2: The intermediate then reacts with phenol under acidic or basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as acids or bases, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylaminomethyl-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylaminomethyl-cyclohexanol.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylaminomethyl-cyclohexanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Cyclohexylaminomethyl-phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclohexylaminomethyl-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexylaminomethyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

    Phenol: The parent compound with a simpler structure.

    Cyclohexylamine: Shares the cyclohexylamine moiety but lacks the phenol group.

    Cyclohexylaminomethyl-benzene: Similar structure but with a benzene ring instead of a phenol group.

Uniqueness: 2-Cyclohexylaminomethyl-phenol is unique due to the presence of both the phenol and cyclohexylaminomethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications.

Properties

IUPAC Name

2-[(cyclohexylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9,12,14-15H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAKOBDEONKIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328245
Record name 2-Cyclohexylaminomethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62984-53-6
Record name 2-Cyclohexylaminomethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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